molecular formula C14H19NO4S B2379306 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1234854-02-4

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2379306
CAS No.: 1234854-02-4
M. Wt: 297.37
InChI Key: LQJSNWSSPIRUGD-UHFFFAOYSA-N
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Description

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with acetylating agents and cyclopentyl intermediates. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
  • N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
  • N-(2-hydroxypropyl)-4-methylbenzenesulfonamide

Uniqueness

3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the hydroxycyclopentyl group, which can influence its binding affinity and selectivity towards certain enzymes. This structural uniqueness can result in distinct biological activities and therapeutic potential compared to other benzenesulfonamide derivatives .

Properties

IUPAC Name

3-acetyl-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11(16)12-5-4-6-13(9-12)20(18,19)15-10-14(17)7-2-3-8-14/h4-6,9,15,17H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJSNWSSPIRUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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